Isoeugenyl phenylacetate

描述

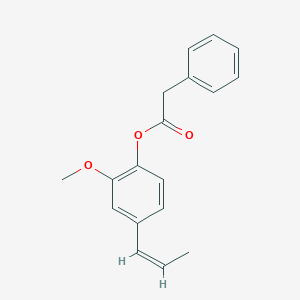

Isoeugenyl phenylacetate is an organic compound with the molecular formula C18H18O3. It is an ester derived from isoeugenol and phenylacetic acid. This compound is known for its pleasant fragrance and is commonly used in the perfume and flavor industries. It is a colorless to yellow-green liquid with a sweet, spicy aroma reminiscent of cloves and cinnamon.

准备方法

Synthetic Routes and Reaction Conditions: Isoeugenyl phenylacetate can be synthesized through the esterification of isoeugenol with phenylacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of temperature and pressure are crucial to ensure the quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Fragrance and Flavor Industry

Isoeugenyl phenylacetate is predominantly used as a fragrance and flavoring agent . It possesses a spicy aroma and flavor profile, making it suitable for various consumer products, including perfumes, cosmetics, and food items. Its functional properties are highlighted in the following table:

| Application | Description |

|---|---|

| Fragrance | Used in perfumes for its spicy notes. |

| Flavoring | Adds flavor to food products, enhancing taste. |

| Cosmetics | Incorporated in personal care products for scent. |

Toxicological Studies

Recent studies have evaluated the safety profile of this compound concerning its toxicological effects. The compound has undergone various assessments to determine its genotoxicity, reproductive toxicity, and potential for causing skin sensitization.

- Genotoxicity : In Ames tests, this compound did not show mutagenic effects at concentrations up to 5000 μg/plate .

- Repeated Dose Toxicity : Studies indicated that repeated exposure did not result in significant adverse effects at lower doses .

- Skin Sensitization : Human studies showed no sensitization reactions in volunteers exposed to isoeugenyl acetate .

Environmental Safety

Environmental assessments have been conducted to evaluate the ecological impact of this compound. The compound was identified as having no potential risk to aquatic environments based on its predicted environmental concentration (PEC) being lower than the predicted no-effect concentration (PNEC) .

Biochemical Pathways

This compound undergoes hydrolysis in biological systems, leading to the formation of isoeugenol and other metabolites that are readily absorbed and metabolized through established biochemical pathways. This property has implications for its use in food and fragrance applications where metabolic conversion may affect sensory characteristics or safety profiles .

Regulatory Status

The compound has been evaluated by various regulatory bodies, including the European Food Safety Authority (EFSA) and the National Toxicology Program (NTP). These evaluations have confirmed its safety for use within specified limits in food products and consumer goods .

Case Study 1: Safety Assessment by RIFM

The Research Institute for Fragrance Materials (RIFM) conducted a comprehensive safety assessment of this compound, concluding that it presents minimal risk when used within established guidelines. The study included evaluations of skin sensitization and phototoxicity, with findings indicating a favorable safety profile for cosmetic applications .

Case Study 2: Toxicological Evaluation by NTP

The NTP performed long-term toxicity studies on isoeugenol (a related compound) which provided insights into potential health risks associated with prolonged exposure to this compound derivatives. The results indicated no significant carcinogenic effects at tested doses over extended periods .

作用机制

The mechanism of action of isoeugenyl phenylacetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

相似化合物的比较

Isoeugenyl phenylacetate can be compared with other similar compounds such as:

Isoeugenyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group. It has a similar aroma but may differ in its chemical reactivity.

Eugenyl acetate: Derived from eugenol, it has a similar spicy aroma but lacks the methoxy group present in this compound.

Phenylacetate esters: A broad class of compounds with varying aromatic profiles depending on the specific ester group attached.

This compound is unique due to its specific combination of the isoeugenol and phenylacetic acid moieties, which impart distinct aromatic and chemical properties.

生物活性

Isoeugenyl phenylacetate (IPA) is an ester derived from isoeugenol, a compound widely used in fragrances and flavorings. This article explores the biological activity of IPA, focusing on its metabolism, toxicity, sensitization potential, and relevant case studies.

This compound has the molecular formula and is known for its rapid absorption and metabolism in biological systems. Upon ingestion or application, IPA undergoes hydrolysis primarily by carboxylesterases, leading to the formation of isoeugenol and phenylacetic acid. Studies indicate that isoeugenol is extensively metabolized in the liver through conjugation with sulfate or glucuronic acid, with over 85% of administered doses excreted in urine as phase II metabolites within 72 hours .

Table 1: Metabolic Pathways of this compound

Toxicity and Safety Assessments

Research on the toxicity of IPA has been limited but suggests a low risk for genotoxicity. Studies using the Ames test on related compounds like isoeugenol benzoate showed no mutagenic effects at concentrations up to 5000 μg/plate . Furthermore, no significant clastogenic activity was observed in micronucleus tests conducted on human lymphocytes treated with related compounds .

Case Study: Animal Toxicity

In toxicity studies, male Fischer 344 rats administered isoeugenol showed rapid elimination of the compound with a half-life of approximately 12 minutes following intravenous administration. The systemic clearance rate was noted to be high, indicating efficient metabolism and excretion .

Sensitization Potential

This compound exhibits sensitization potential, particularly in individuals with fragrance allergies. Clinical studies indicated that it can induce contact dermatitis in susceptible individuals. In guinea pig maximization tests, IPA demonstrated significant sensitization responses at concentrations as low as 0.15% for induction injections .

Table 2: Sensitization Potency Comparisons

| Compound | Test Type | Sensitization Response |

|---|---|---|

| This compound | Guinea Pig Maximization Test | 100% sensitization |

| Isoeugenol | Local Lymph Node Assay (LLNA) | Positive at 2.5% |

| ß-O-4-dilignol | LLNA | Negative (>30%) |

Research Findings and Implications

Recent findings suggest that while IPA has beneficial applications in fragrances and as a flavoring agent, its potential to cause allergic reactions necessitates caution in its use. The European Chemicals Agency (ECHA) has recommended monitoring exposure levels due to reported cases of allergic contact dermatitis linked to fragrance components including IPA .

化学反应分析

Hydrolysis Reactions

Isoeugenyl phenylacetate is susceptible to hydrolysis under both enzymatic and physiochemical conditions, yielding phenylacetic acid and isoeugenol as primary products.

Enzymatic Hydrolysis

-

Carboxylesterase-mediated cleavage :

Esters of isoeugenol, including this compound, are hydrolyzed in vivo by carboxylesterases . These enzymes catalyze the breakdown of the ester bond, releasing isoeugenol and phenylacetic acid.-

Kinetics : Studies on structurally similar esters (e.g., isoeugenyl acetate) revealed rapid hydrolysis in rat hepatocytes, with complete conversion within 15–20 minutes at 500 µmol/L concentrations .

-

Tissue specificity : Hydrolytic activity is enriched in hepatic microsomes, indicating the liver’s central role in metabolic processing .

-

Non-enzymatic Hydrolysis

-

Acid/Base-catalyzed degradation :

Under acidic or alkaline conditions, the ester bond undergoes hydrolysis. For example, Isoamyl phenylacetate (a structural analog) decomposes to phenylacetic acid under heat , suggesting similar thermolability for this compound.

Table 1: Hydrolysis Pathways of this compound

| Condition | Products | Rate/Outcome | Source |

|---|---|---|---|

| Enzymatic (liver) | Isoeugenol + Phenylacetic acid | Complete hydrolysis in 15–20 min | |

| Acidic/Heat | Phenylacetic acid | Stability decreases with temperature |

Metabolic Pathways of Hydrolysis Products

The hydrolysis products, isoeugenol and phenylacetic acid, undergo further biotransformation:

Isoeugenol Metabolism

-

Phase I Reactions :

-

Phase II Conjugation :

Phenolic OH groups are conjugated with sulfate or glucuronic acid, facilitating urinary excretion .

Phenylacetic Acid Metabolism

-

Endogenous processing : Phenylacetic acid is conjugated with glutamine in humans and excreted .

-

Integration into biosynthesis : Serves as a precursor for biomolecules like acetyl-CoA .

Table 2: Key Metabolic Reactions of Isoeugenol

Stability and Degradation

-

Thermal decomposition : Prolonged exposure to heat accelerates ester hydrolysis, releasing phenylacetic acid .

-

Storage considerations : The presence of a benzene ring may lead to gradual coloration, though this does not directly impact reactivity .

Comparative Reactivity Insights

-

Enzymatic vs. Non-enzymatic Hydrolysis : Enzymatic processes dominate in vivo, while non-enzymatic hydrolysis is significant in industrial or storage contexts .

-

Species-specific metabolism : Rodent studies show hepatic carboxylesterases hydrolyze isoeugenyl esters rapidly, but human metabolic rates may vary .

属性

IUPAC Name |

(2-methoxy-4-prop-1-enylphenyl) 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLCMLYMJHKLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059508 | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; sweet vanilla, clove-like and honey aroma | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.113-1.117 | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-24-1 | |

| Record name | Isoeugenyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-methoxy-4-(1-propen-1-yl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, isoeugenyl phenylacetate can cause allergic contact dermatitis. The study found that 16 out of 2261 patients tested positive for contact allergy to this compound. [] Interestingly, 15 out of these 16 patients also showed a concomitant allergy to isoeugenol. [] This high rate of concomitant reactivity suggests a potential for cross-reactivity between isoeugenol and this compound. This means individuals allergic to isoeugenol may also react to this compound, possibly due to shared chemical structures or metabolic pathways in the skin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。